molecular formula C7H9NS2 B8667780 4-Methyldisulfanyl-phenylamine

4-Methyldisulfanyl-phenylamine

Cat. No. B8667780
M. Wt: 171.3 g/mol
InChI Key: HCLKXCJUTKEJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyldisulfanyl-phenylamine is a useful research compound. Its molecular formula is C7H9NS2 and its molecular weight is 171.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyldisulfanyl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyldisulfanyl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyldisulfanyl-phenylamine

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

4-(methyldisulfanyl)aniline

InChI

InChI=1S/C7H9NS2/c1-9-10-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3

InChI Key

HCLKXCJUTKEJKV-UHFFFAOYSA-N

Canonical SMILES

CSSC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of p-aminobenzenethiol (125 mg, 1 mmol) in methanol (1 ml) was added MMTS (94 μl, 1 mmol) in a single portion. The reaction was stirred at RT under N2. After 2 hr, the solution was loaded onto an SCX column and eluted with methanol, followed by 1M ammonia in methanol. The basic eluents were concentrated in vacuo to a yellow oil. Chromatography (1:1 hexanes:CH2Cl2 with 1% isopropylamine) yielded 39a (140 mg, 82%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3): δ 7.28 (d, J=8.6 Hz, 2H); 6.54 (d, J=8.6 Hz, 2H); 3.60 (broad s, 2H); 2.34 (s, 3H). Treatment with HCl/ether gave 5 mg of the HCl salt. Biological testing was performed on the acid salt. 1H NMR (400 MHz, d6-DMSO): δ 7.46 (broad s, 2H); 7.05 (broad s, 2H); 2.47 (s, 3H); 2.43 (s, 3H).
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
1%
Name
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.